A-1331852

Description

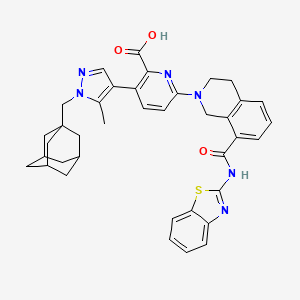

Structure

3D Structure

Properties

IUPAC Name |

3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H38N6O3S/c1-22-29(19-39-44(22)21-38-16-23-13-24(17-38)15-25(14-23)18-38)27-9-10-33(41-34(27)36(46)47)43-12-11-26-5-4-6-28(30(26)20-43)35(45)42-37-40-31-7-2-3-8-32(31)48-37/h2-10,19,23-25H,11-18,20-21H2,1H3,(H,46,47)(H,40,42,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQQONWEDCOTBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC23CC4CC(C2)CC(C4)C3)C5=C(N=C(C=C5)N6CCC7=C(C6)C(=CC=C7)C(=O)NC8=NC9=CC=CC=C9S8)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H38N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Discovery and Characterization of A 1331852

Strategic Development of A-1331852: From Initial Pharmacophore to Optimized Inhibitornih.govacs.org

The development of A-1331852 was a strategic effort to improve upon earlier BCL-XL inhibitors, such as A-1155463. nih.govacs.org The primary goal was to create a compound with enhanced oral bioavailability while maintaining or improving potency and selectivity for BCL-XL. nih.gov

Structure-Based Drug Design Principles Applied to A-1155463 Scaffold Optimizationnih.govacs.org

The journey to A-1331852 began with the re-engineering of its predecessor, A-1155463. nih.govresearchgate.net While A-1155463 showed robust potency against BCL-XL-dependent tumor cell lines, its utility in more advanced in vivo studies was hampered by poor solubility and oral absorption. researchgate.net

Researchers employed structure-based drug design, a technique that relies on the high-resolution structural information of the target protein to guide the design of more effective inhibitors. nih.govrcsb.org A key insight came from the X-ray crystal structure of an analog of A-1155463 bound to the BCL-XL protein. nih.govacs.org This structure revealed that the tetrahydroisoquinoline-pyridine core of the molecule bound to the hydrophobic P2 pocket of BCL-XL, while a pyrazole (B372694) linker provided an efficient vector to the P4 pocket. nih.govacs.org

This structural understanding allowed for targeted modifications. A crucial design element was the rigidification of the A-1155463 pharmacophore and the introduction of sp³-rich moieties. nih.govresearchgate.net These changes were intended to create more productive interactions within the key P4 pocket of BCL-XL. nih.govresearchgate.net

Enhancement of Inhibitor Potency and Selectivity for BCL-XLnih.govacs.org

A significant breakthrough in enhancing potency came from modifying the part of the molecule that binds to the P4 pocket of BCL-XL. acs.org Replacing a benzyl (B1604629) group with a cyclohexane (B81311) led to an 8-fold improvement in functional efficacy in a cell viability assay. nih.gov Further expansion of this to a more sterically demanding adamantane (B196018) group resulted in a remarkable 10- to 30-fold improvement in cell-killing efficacy against the MOLT-4 cell line compared to the cyclohexane version. nih.govacs.org This final modification resulted in the compound A-1331852. acs.org

This optimization process led to A-1331852 having unprecedented cellular potency and excellent selectivity for BCL-XL. nih.gov These properties, combined with its oral bioavailability in rodent models, established A-1331852 as a critical tool for in vivo studies. nih.gov

Biochemical and Cellular Target Engagement of A-1331852portlandpress.comresearchgate.netacs.orgmedchemexpress.comaxonmedchem.com

The efficacy of A-1331852 is rooted in its precise interaction with its target, BCL-XL, and its ability to trigger the cell's natural suicide program, apoptosis.

In Vitro Binding Affinity and Selectivity Profile Across BCL-2 Family Members (BCL-XL, BCL-2, BCL-W, MCL-1)portlandpress.comresearchgate.netacs.orgmedchemexpress.comaxonmedchem.com

A-1331852 demonstrates high affinity and selectivity for BCL-XL. Its binding affinity (Ki) for BCL-XL is less than 0.01 nM. selleckchem.comchemietek.comtocris.com In comparison, its affinity for other BCL-2 family members is significantly lower, with Ki values of 6 nM for BCL-2, 4 nM for BCL-W, and 142 nM for MCL-1. selleckchem.comchemietek.comtocris.com This represents a greater than 600-fold selectivity for BCL-XL over BCL-2, over 400-fold over BCL-W, and over 14,000-fold over MCL-1. axonmedchem.comchemietek.com

| Protein | Ki (nM) | Selectivity Fold vs. BCL-XL |

|---|---|---|

| BCL-XL | <0.01 | - |

| BCL-2 | 6 | >600 |

| BCL-W | 4 | >400 |

| MCL-1 | 142 | >14000 |

Apoptosis Induction and Cell Viability Modulation in BCL-XL-Dependent Cell Linesnih.govacs.orgresearchgate.netaxonmedchem.com

A-1331852 potently and selectively induces apoptosis in tumor cells that depend on BCL-XL for survival. nih.govresearchgate.net In the BCL-XL-dependent MOLT-4 acute lymphoblastic leukemia cell line, A-1331852 has an EC50 of 6 nM, a 20-fold greater potency than its predecessor, A-1155463. nih.govacs.org The compound selectively disrupts BCL-XL–BIM complexes, which leads to the hallmarks of apoptosis, including the release of cytochrome c, activation of caspases 3 and 7, and the externalization of phosphatidylserine. nih.govchemietek.com Importantly, A-1331852 does not have a measurable effect on cells that lack the pro-apoptotic proteins BAK or BAX, confirming its on-target mechanism. chemietek.comabmole.com

A-1331852 has shown efficacy in a range of BCL-XL-dependent cell lines.

| Cell Line | Cancer Type | EC50 (nM) |

|---|---|---|

| NCI-H847 | Small Cell Lung Cancer | 3 |

| NCI-H1417 | Small Cell Lung Cancer | 7 |

| SET-2 | Megakaryoblastic Leukemia | 80 |

| OCI-M2 | Myeloid Leukemia | 100 |

| HEL | Erythroleukemia | 120 |

Pharmacological Profile of A-1331852 in Preclinical Modelsacs.orgmedchemexpress.com

The promising in vitro profile of A-1331852 translated to significant in vivo activity in preclinical models. As an orally active agent, it demonstrated antitumor efficacy both as a single agent and in combination with other therapies. nih.govacs.org

In a MOLT-4 xenograft model, orally administered A-1331852 induced tumor regressions as a single agent. chemietek.commedchemexpress.com It also showed significant tumor growth inhibition in multiple subcutaneous xenograft models of solid tumors, including breast cancer, non-small cell lung cancer (NSCLC), and ovarian cancer. medchemexpress.commedchemexpress.com

Furthermore, A-1331852 was used to investigate the roles of BCL-2 family members in chemotherapy-induced toxicities. For instance, it was instrumental in demonstrating that the neutropenia caused by the dual BCL-2/BCL-XL inhibitor navitoclax (B1683852) was primarily driven by BCL-2 inhibition, not BCL-XL inhibition. nih.gov In a colorectal cancer xenograft model (Colo205), A-1331852 as a single agent resulted in a maximum tumor growth inhibition (TGImax) of 35%. nih.gov

In Vivo Oral Exposure and Systemic Distribution in Rodent Models

The preclinical assessment of A-1331852 included comprehensive pharmacokinetic studies in rodent models, primarily rats and mice, to determine its oral bioavailability and systemic distribution. nih.govacs.orgresearchgate.net These evaluations were critical in establishing the compound's suitability as an in vivo tool for testing hypotheses related to selective BCL-XL inhibition. nih.govacs.org The findings confirmed that A-1331852 possesses oral activity in vivo. nih.govacs.org

Research in rats characterized the intravenous (IV) pharmacokinetics of A-1331852, revealing a low volume of distribution, low total plasma clearance, and a half-life of 4 hours. nih.govacs.orgresearchgate.net Despite having modest oral bioavailability, the compound achieved significant plasma concentrations after oral administration. nih.govacs.org This level of exposure was deemed sufficient for use in crucial preclinical efficacy and proof-of-concept toxicology studies. nih.gov

Table 1: Pharmacokinetic Parameters of A-1331852 in Rats | Parameter | Value | Unit | | :--- | :--- | :--- | | Intravenous (IV) | | Half-Life (t½) | 4 | h | | Total Plasma Clearance | Low | - | | Volume of Distribution | Low | - | | Oral | | Bioavailability (F) | Modest | % | | Cellular EC₅₀ Coverage | ~300-fold | - | Data derived from studies on the oral and IV pharmacokinetics in rats. nih.govacs.org

Table 2: Pharmacokinetic Parameters of A-1331852 in CD-1 Mice | Parameter | Value | Unit | | :--- | :--- | :--- | | Intravenous (IV) | | Total Plasma Clearance | Higher than in rats | - | | Oral | | Cellular EC₅₀ Coverage (Cmax) | >200-fold | - | | Bioavailability (F) | Similar to rat | % | Data derived from studies on the oral and IV pharmacokinetics in CD-1 mice. nih.govacs.org

Studies on the systemic distribution of A-1331852 have also investigated its ability to penetrate the central nervous system. nih.gov In an orthotopic mouse model of glioblastoma multiforme (GBM), a common and aggressive brain cancer, A-1331852 was shown to be capable of crossing the blood-brain barrier. nih.govunito.it The compound was detected in both the malignant tumor tissue and healthy brain regions of tumor-bearing mice. nih.gov However, the concentration levels in the brain were lower compared to those found in other tissues. nih.gov This brain penetration is a significant finding, as this characteristic is a major challenge for many small molecule agents developed for central nervous system diseases. nih.gov

Mechanisms of Action and Molecular Interactions of A 1331852

On-Target Mechanism: Direct Inhibition of BCL-XL Anti-Apoptotic Function

The primary mechanism of A-1331852 is the direct and high-affinity binding to the BCL-XL protein, which is a member of the anti-apoptotic BCL-2 family. nih.govaxonmedchem.com This targeted inhibition restores the cell's natural apoptotic capabilities, particularly in cancer cells that are dependent on BCL-XL for survival. nih.govnih.gov The compound was developed through structure-based drug design to achieve high potency and selectivity for BCL-XL over other BCL-2 family members like BCL-2 and MCL-1. nih.govacs.org

A-1331852 effectively disrupts the critical protein-protein interactions between BCL-XL and pro-apoptotic "BH3-only" proteins, most notably BCL-2-like 11 (BIM). nih.govresearchgate.net In BCL-XL-dependent cancer cells, BCL-XL sequesters BIM, preventing it from activating the pro-apoptotic effector proteins BAX and BAK. researchgate.netnih.gov Treatment with A-1331852 displaces BIM from the BCL-XL:BIM complex. nih.govmedchemexpress.com This liberation of BIM is a crucial step in initiating the apoptotic cascade. nih.govresearchgate.net While A-1331852 is highly effective at disrupting the BCL-XL:BAD complex, some studies have noted that the BCL-XL:BIM complex can exhibit high stability, making it more resistant to disruption by BH3-mimetic drugs. nih.govelifesciences.org

| Target/Cell Line | Measurement | Value | Reference |

|---|---|---|---|

| BCL-XL | Binding Affinity (Ki) | <0.01 nM | medchemexpress.comtocris.com |

| BCL-2 | Binding Affinity (Ki) | 6 nM | medchemexpress.comtocris.com |

| BCL-W | Binding Affinity (Ki) | 4 nM | medchemexpress.comtocris.com |

| MCL-1 | Binding Affinity (Ki) | 142 nM | medchemexpress.comtocris.com |

| Molt-4 (BCL-XL Dependent) | Cell Growth Inhibition (EC50) | 6 nM | medchemexpress.comtocris.com |

| RS4;11 (BCL-2 Dependent) | Cell Growth Inhibition (EC50) | >5000 nM | medchemexpress.com |

Following the release of pro-apoptotic proteins like BIM, the downstream apoptotic pathway is engaged. nih.gov This involves the activation of BAX and BAK, which then oligomerize and form pores in the outer mitochondrial membrane. nih.govnih.gov This event, known as Mitochondrial Outer Membrane Permeabilization (MOMP), is a critical point of no return in the apoptotic process. nih.govnih.gov MOMP leads to the release of intermembrane space proteins, including cytochrome c, into the cytoplasm. nih.govcore.ac.ukcore.ac.uk Cytosolic cytochrome c triggers the assembly of the apoptosome, which in turn activates initiator caspases, such as caspase-9. core.ac.ukijper.org These initiator caspases then cleave and activate executioner caspases, primarily caspase-3 and caspase-7. nih.govyoutube.comillinois.edu The activation of this caspase cascade leads to the cleavage of numerous cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis. nih.govijper.org Treatment of BCL-XL-dependent cells with A-1331852 has been shown to induce cytochrome c release and robust activation of caspase-3 and -7. nih.gov

Investigation of A-1331852-Mediated Modulation of Cellular Processes Beyond BCL-XL

Beyond its direct role in disrupting BCL-XL's anti-apoptotic function, research indicates that A-1331852 can influence other cellular processes, particularly those centered around mitochondrial function.

Studies in acute myeloid leukemia (AML) cells have demonstrated that A-1331852-induced apoptosis is associated with an increase in the production of reactive oxygen species (ROS). nih.gov ROS are chemically reactive molecules containing oxygen that can act as signaling molecules but can also cause significant damage to cellular structures when present in excess, a state known as oxidative stress. mdpi.commerckmillipore.com The increased ROS production in A-1331852-treated cells contributes to the apoptotic signaling cascade. nih.gov This pro-oxidant activity appears to be a component of its cytotoxic effects in certain cancer cell types. nih.gov

The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and is essential for processes like ATP synthesis. researchgate.netresearchgate.net A hallmark of apoptosis is the loss or dissipation of this membrane potential. nih.govresearchgate.net Treatment with A-1331852 has been shown to induce a significant loss of mitochondrial membrane potential in BCL-XL dependent cells. nih.govresearchgate.net This depolarization is a direct consequence of the mitochondrial perturbations, including MOMP, initiated by the drug's on-target activity. researchgate.net In AML cells, this mitochondrial depolarization was a key feature of A-1331852-induced cytotoxicity. nih.gov

| Cell Line | Observed Effect | Reference |

|---|---|---|

| U937 (AML) | Increased ROS Production | nih.gov |

| U937 (AML) | Loss of Mitochondrial Membrane Potential | nih.gov |

| RCK8 and K562 | Loss of Mitochondrial Membrane Potential | researchgate.net |

Elucidation of A-1331852 Off-Target Effects

While A-1331852 was designed for high selectivity, accumulating evidence suggests it can exert off-target effects that modulate its anticancer activity. nih.gov In U937 and HL-60 AML cells, A-1331852 was found to induce apoptosis through a non-BCL-XL-targeted effect by downregulating the anti-apoptotic protein MCL1. nih.gov This occurs via an indirect mechanism where A-1331852-induced ROS production leads to the activation of p38 MAPK, which in turn inhibits the transcription of the MCL1 gene. nih.gov Specifically, the compound was shown to reduce the binding of the transcription factor CREB to the MCL1 promoter. nih.gov This off-target inhibition of MCL1 transcription contributes significantly to the cell death observed in these AML cell lines and can act synergistically with BCL-2 inhibitors. nih.gov

Non-BCL-XL-Targeted Inhibition of MCL1 Transcription through p38 MAPK and CREB Pathways

While A-1331852 is recognized as a potent and selective inhibitor of B-cell lymphoma-extra large (BCL-XL), research has uncovered a significant off-target mechanism contributing to its cytotoxic effects, particularly in acute myeloid leukemia (AML) cells. This alternative pathway involves the suppression of myeloid cell leukemia-1 (MCL1) transcription through the modulation of the p38 mitogen-activated protein kinase (MAPK) and cAMP response element-binding protein (CREB) signaling cascade. nih.gov

Studies in U937 AML cells have demonstrated that A-1331852 induces apoptosis characterized by the downregulation of MCL1, an increase in reactive oxygen species (ROS) production, and the loss of mitochondrial membrane potential. nih.gov The ectopic expression of MCL1 was found to mitigate the cytotoxic effects of A-1331852, confirming the critical role of MCL1 depletion in this process. nih.gov

The detailed molecular mechanism indicates that A-1331852-induced ROS production leads to the phosphorylation and activation of p38 MAPK. nih.gov This activation of p38 MAPK subsequently triggers the downregulation of Cullin 3, which in turn increases the expression of protein phosphatase 2 catalytic subunit alpha (PP2Acα). The elevated PP2Acα levels then lead to a reduction in the phosphorylation of CREB. nih.gov As a transcription factor, phosphorylated CREB is essential for initiating the transcription of the MCL1 gene. By reducing CREB phosphorylation, A-1331852 effectively diminishes the binding of CREB to the MCL1 promoter, thereby inhibiting its transcription and leading to a decrease in MCL1 protein levels. nih.gov Inhibition of p38 MAPK activation has been shown to restore MCL1 expression in cells treated with A-1331852, further solidifying the role of this pathway. nih.gov

Table 1: Molecular Events in the A-1331852-Induced Off-Target Pathway

| Step | Molecular Event | Consequence |

|---|---|---|

| 1 | A-1331852 induces ROS production | Cellular stress |

| 2 | ROS production increases p38 MAPK phosphorylation | Activation of the p38 MAPK pathway |

| 3 | Activated p38 MAPK mediates Cullin 3 downregulation | Alteration of protein degradation machinery |

| 4 | Cullin 3 downregulation increases PP2Acα expression | Increased phosphatase activity |

| 5 | Increased PP2Acα reduces CREB phosphorylation | Inhibition of CREB's transcriptional activity |

| 6 | Reduced CREB phosphorylation decreases binding to the MCL1 promoter | Inhibition of MCL1 transcription |

| 7 | MCL1 protein levels are downregulated | Increased cellular susceptibility to apoptosis |

Consequences of Off-Target Pathway Modulation on Therapeutic Efficacy

The off-target inhibition of MCL1 transcription by A-1331852 has significant implications for its therapeutic efficacy, particularly in the context of overcoming resistance to other BCL-2 family inhibitors. nih.gov For instance, A-1331852 has demonstrated a synergistic effect when used in combination with the BCL-2 inhibitor ABT-199 (venetoclax) in inducing cell death in both U937 and ABT-199-resistant U937 cells. nih.gov This suggests that by downregulating MCL1, A-1331852 can circumvent the resistance mechanisms that rely on MCL1 upregulation.

This off-target activity is not limited to a single cell line, as similar phenomena of MCL1 downregulation and subsequent cytotoxicity have been observed in other AML cell lines, such as HL-60. nih.gov The ability of A-1331852 to induce apoptosis through this non-BCL-XL-targeted effect highlights a broader potential utility for this compound in cancers that are dependent on MCL1 for survival.

The modulation of the p38 MAPK/CREB/MCL1 pathway represents a key component of A-1331852's anticancer activity, complementing its primary function as a BCL-XL inhibitor. This dual mechanism of action, targeting two critical anti-apoptotic proteins through distinct pathways, may contribute to a more robust and durable therapeutic response.

Table 2: Therapeutic Implications of A-1331852's Off-Target Effects

| Cell Line | Observation | Therapeutic Implication |

|---|---|---|

| U937 (AML) | A-1331852 induces apoptosis via MCL1 downregulation. | Potential monotherapy for MCL1-dependent AML. |

| ABT-199-resistant U937 | A-1331852 acts synergistically with ABT-199 to induce cell death. | Overcomes resistance to BCL-2 inhibition. |

| HL-60 (AML) | A-1331852 induces MCL1 downregulation and cytotoxicity. | Broadens the potential application in different AML subtypes. |

Preclinical Efficacy Studies of A 1331852 in Disease Models

Monotherapy Efficacy of A-1331852 in Cancer Xenograft Models

A-1331852 has been evaluated as a single agent in several xenograft models, showing notable efficacy in cancers dependent on BCL-XL for survival.

Hematological Malignancies: Acute Lymphoblastic Leukemia, Acute Myeloid Leukemia, Chronic Myeloid Leukemia, EBV-Associated T/NK-Cell Lymphoma

In the realm of hematological cancers, A-1331852 has shown promising activity, particularly in models of acute lymphoblastic leukemia (ALL) and Epstein-Barr virus (EBV)-associated T/NK-cell lymphoma.

Acute Lymphoblastic Leukemia (ALL): In a xenograft model using the BCL-XL-dependent MOLT-4 human T-cell ALL cell line, A-1331852 demonstrated significant antitumor efficacy, leading to tumor regressions as a single agent bjournal.orgresearchgate.net. The compound exhibited potent cell-killing efficacy against MOLT-4 cells with a low nanomolar EC50 value acs.orgnih.gov.

Chronic Myeloid Leukemia (CML): A-1331852 has demonstrated remarkable potency in inducing apoptosis in primary CD34+ CML cells at low nanomolar concentrations researchgate.net.

EBV-Associated T/NK-Cell Lymphoma: In xenograft models of EBV-associated T/NK-cell lymphoma, A-1331852 treatment has been shown to be therapeutically beneficial nih.gov. Specifically, in a xenograft model established from the ENKTL cell line SNK6, A-1331852 treatment significantly delayed tumor growth nih.gov. However, this effect was not observed in models using SNT15 or MEC04 cells nih.gov.

| Hematological Malignancy | Xenograft Model | A-1331852 Monotherapy Efficacy |

|---|---|---|

| Acute Lymphoblastic Leukemia (T-ALL) | MOLT-4 | Induces tumor regressions bjournal.orgresearchgate.net. |

| EBV-Associated T/NK-Cell Lymphoma (ENKTL) | SNK6 | Significantly delayed tumor growth nih.gov. |

Solid Tumors: Colorectal Carcinoma, Non-Small Cell Lung Carcinoma, Breast Carcinoma, Ovarian Carcinoma, Small Cell Lung Carcinoma, Head and Neck Squamous Cell Carcinoma, Hepatocellular Carcinoma

A-1331852 has been investigated as a monotherapy in various solid tumor models, with efficacy being particularly noted in tumors with BCL-XL dependence.

Colorectal Carcinoma: In the Colo205 murine xenograft model of human colorectal cancer, A-1331852 monotherapy resulted in a maximum tumor growth inhibition (TGImax) of 35% acs.orgnih.gov. Furthermore, A-1331852 was effective in a xenograft model of 5-fluorouracil-resistant (5FUR) colorectal cancer, where it significantly suppressed tumor growth by inducing apoptosis nih.govspandidos-publications.comresearchgate.netnih.gov.

Non-Small Cell Lung Carcinoma (NSCLC): While specific monotherapy efficacy data for A-1331852 in NSCLC xenografts is not detailed in the provided search results, the rationale for its use in combination therapies stems from the dependence of some NSCLC cell lines on BCL-XL for survival acs.orgnih.govresearchgate.net.

Breast Carcinoma: Similar to NSCLC, direct monotherapy data in breast carcinoma xenografts is not extensively covered. However, the pronounced synergistic effect with docetaxel (B913) in a metastatic breast cancer model suggests a role for BCL-XL inhibition in this disease bjournal.org.

Ovarian Carcinoma: Preclinical studies have shown that many ovarian clear cell carcinoma (OCCC) cell lines are sensitive to BCL-XL inhibition, suggesting potential for A-1331852 as a monotherapy researchgate.net.

Small Cell Lung Carcinoma (SCLC): In a xenograft model of SCLC (H146), A-1331852 demonstrated modest tumor growth inhibition acs.orgnih.govacs.org.

Head and Neck Squamous Cell Carcinoma (HNSCC): There is a lack of specific in vivo monotherapy data for A-1331852 in HNSCC xenograft models in the provided search results.

Hepatocellular Carcinoma (HCC): No specific in vivo monotherapy efficacy data for A-1331852 in HCC xenograft models was found in the provided search results.

| Solid Tumor | Xenograft Model | A-1331852 Monotherapy Efficacy |

|---|---|---|

| Colorectal Carcinoma | Colo205 | TGImax of 35% acs.orgnih.gov. |

| 5-FU-Resistant Colorectal Carcinoma | HCT116/5FUR | Significantly suppressed tumor growth nih.govspandidos-publications.comresearchgate.netnih.gov. |

| Small Cell Lung Carcinoma | H146 | Modest tumor growth inhibition acs.orgnih.govacs.org. |

Rational Combination Therapeutic Strategies Involving A-1331852

The pro-apoptotic effect of A-1331852 can be potentiated when used in combination with conventional chemotherapies and other targeted agents, leading to synergistic antitumor activity.

Synergistic Interactions with Conventional Chemotherapy (e.g., Docetaxel, Irinotecan, 5-Fluorouracil, Temozolomide)

Docetaxel: The combination of A-1331852 with docetaxel has shown enhanced efficacy in various solid tumor models. This was particularly pronounced in the MDA-MB-231 LC3 metastatic breast cancer model and the NSCLC models NCI-H1650 and NCI-H358 bjournal.org. The combination resulted in a statistically significant increase in the amplitude and durability of the response compared to single-agent treatment in five of seven models tested bjournal.org.

Irinotecan: In the Colo205 colorectal cancer xenograft model, the combination of A-1331852 and irinotecan resulted in a TGImax of 92%, which was significantly higher than either agent alone (35% for A-1331852 and 75% for irinotecan) acs.orgnih.gov. This combination also significantly increased the durability of the response acs.orgnih.gov.

5-Fluorouracil (5-FU): A-1331852 has demonstrated efficacy in a xenograft model of 5-FU-resistant colorectal cancer, suggesting its potential to overcome resistance to this conventional chemotherapy nih.govspandidos-publications.comresearchgate.netnih.gov.

Temozolomide: In in vitro studies on glioblastoma multiforme (GBM) cell lines, the combination of A-1331852 with temozolomide potently killed GBM cells nih.govlarvol.com. In an orthotopic mouse model of GBM, A-1331852 was shown to penetrate the brain, suggesting its potential for combination therapy in brain tumors larvol.com.

| Conventional Chemotherapy | Cancer Model | Combination Efficacy with A-1331852 |

|---|---|---|

| Docetaxel | Metastatic Breast Cancer (MDA-MB-231 LC3), NSCLC (NCI-H1650, NCI-H358) | Statistically significant increase in amplitude and durability of response in 5 of 7 models bjournal.org. |

| Irinotecan | Colorectal Cancer (Colo205) | TGImax of 92% (vs. 35% for A-1331852 and 75% for irinotecan alone) acs.orgnih.gov. |

| 5-Fluorouracil | 5-FU-Resistant Colorectal Cancer (HCT116/5FUR) | Suppressed tumor growth in a resistant model nih.govspandidos-publications.comresearchgate.netnih.gov. |

| Temozolomide | Glioblastoma Multiforme (in vitro) | Potent killing of GBM cells nih.govlarvol.com. A-1331852 penetrates the brain in vivo larvol.com. |

Potentiation of Efficacy with Other Targeted Agents

The selective nature of A-1331852 makes it a rational candidate for combination with other targeted therapies, particularly those that modulate other members of the BCL-2 family.

The combination of A-1331852 with the BCL-2 selective inhibitor venetoclax (B612062) (ABT-199) has been shown to recapitulate the efficacy of the dual BCL-2/BCL-XL inhibitor navitoclax (B1683852). In the NCI-H1963.FP5 xenograft model of SCLC, the combination of A-1331852 and venetoclax demonstrated significant antitumor activity bjournal.orgresearchgate.net. In vitro studies in acute lymphoblastic leukemia have also shown synergistic activity with the combination of venetoclax and A-1331852 researchgate.net. Furthermore, in acute myeloid leukemia cells, A-1331852 acted synergistically with ABT-199 to induce cell death, including in cells resistant to ABT-199 nih.gov.

| Targeted Agent | Cancer Model | Combination Efficacy with A-1331852 |

|---|---|---|

| Venetoclax (ABT-199) | Small Cell Lung Carcinoma (NCI-H1963.FP5) | Recapitulated the efficacy of navitoclax bjournal.orgresearchgate.net. |

| Venetoclax (ABT-199) | Acute Lymphoblastic Leukemia (in vitro) | Synergistic activity researchgate.net. |

| Venetoclax (ABT-199) | Acute Myeloid Leukemia (U937 cells) | Synergistically induced cell death, even in ABT-199-resistant cells nih.gov. |

Combination with MCL-1 Selective Inhibitors (e.g., S63845, AZD5991)

The combination of A-1331852 with selective inhibitors of Myeloid Cell Leukemia 1 (MCL-1), another anti-apoptotic BCL-2 family protein, has demonstrated significant synergistic effects in various cancer models. This synergy is often attributed to the dual inhibition of two critical survival pathways, preventing a compensatory mechanism where cancer cells upregulate one protein when the other is inhibited. researchgate.net

In preclinical studies on cervical cancer, the combination of A-1331852 and the MCL-1 inhibitor S63845 significantly inhibited cell proliferation across all tested cell lines. nih.govbiorxiv.org This combination also proved effective in more complex 3-dimensional spheroid models, where it inhibited both growth and invasion. nih.govbiorxiv.org The efficacy of the A-1331852 and S63845 combination was generally more pronounced than combining S63845 with a BCL-2 selective inhibitor, indicating that many cervical cancer cells depend on both BCL-XL and MCL-1 for survival. nih.govbiorxiv.org

Similarly, in models of Epstein-Barr virus (EBV)-associated T/NK-cell lymphoma, apoptosis induced by A-1331852 was most effective when MCL-1 was concurrently targeted, either with a BH3-mimetic compound or through genetic deletion. ashpublications.org This suggests that MCL-1 expression can be a potential resistance factor to A-1331852 monotherapy in these malignancies. ashpublications.org Further evidence from lung squamous cell carcinoma models revealed a striking reduction in cell viability when A-1331852 was combined with S63845, a synergy necessary to block the compensatory upregulation between the two survival proteins. researchgate.net

| Cancer Model | Key Findings | Reference |

|---|---|---|

| Cervical Cancer | Significant inhibition of cell proliferation, growth, and invasion in 2D and 3D models. nih.govbiorxiv.org | nih.govbiorxiv.org |

| EBV-Associated T/NK-Cell Lymphoma | Enhanced apoptosis; MCL-1 identified as a potential resistance factor to A-1331852 alone. ashpublications.org | ashpublications.org |

| Lung Squamous Cell Carcinoma | Strong synergistic reduction in cell viability by preventing compensatory mechanisms. researchgate.net | researchgate.net |

| Senescent Cells | Robust synergistic and selective killing of senescent (aged) cells. researchgate.net | researchgate.net |

Synergy with Epidermal Growth Factor Receptor (EGFR) Inhibitors (e.g., Cetuximab)

Combining A-1331852 with EGFR inhibitors has been shown to convert a cytostatic (growth-inhibiting) response into a cytotoxic (cell-killing) one, particularly in colorectal cancer models. aacrjournals.orgnih.gov The anti-EGFR antibody cetuximab often has limited efficacy as a single agent because its effect is primarily to arrest proliferation rather than induce widespread cell death. aacrjournals.orgnih.gov

Preclinical studies in patient-derived organoids and xenografts of metastatic colorectal cancer (mCRC) have elucidated the mechanism of this synergy. aacrjournals.org Treatment with cetuximab was found to increase the expression of the pro-apoptotic protein BIM, which was then sequestered by the BCL-XL protein, neutralizing its cell-killing potential. aacrjournals.org The addition of A-1331852 competitively displaced BIM from BCL-XL, freeing it to activate the apoptotic cascade and cause cell death. aacrjournals.org

In these mCRC models, while A-1331852 showed negligible activity as a monotherapy, its combination with cetuximab triggered massive caspase activation, leading to significantly deeper tumor shrinkage and a longer time to relapse after treatment was discontinued compared to cetuximab alone. aacrjournals.orgnih.gov

| Treatment | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| Cetuximab Monotherapy | Cytostatic (growth arrest); limited apoptosis. aacrjournals.orgnih.gov | Induces BIM expression, but BIM is sequestered by BCL-XL. aacrjournals.org | aacrjournals.orgnih.gov |

| A-1331852 Monotherapy | Negligible anti-tumor activity. aacrjournals.org | - | aacrjournals.org |

| Cetuximab + A-1331852 | Cytotoxic (induces apoptosis); deeper tumor regression and delayed relapse. aacrjournals.orgnih.gov | A-1331852 displaces cetuximab-induced BIM from BCL-XL, triggering cell death. aacrjournals.org | aacrjournals.orgnih.gov |

Combined Modalities with Tyrosine Kinase Inhibitors

Beyond EGFR inhibitors, A-1331852 has shown potential for synergistic combinations with other tyrosine kinase inhibitors (TKIs). In a chemical screen conducted on ovarian clear cell carcinoma cell lines, the RAF/VEGFR inhibitor RAF265 was identified as a compound that showed consistent and strong synergy when combined with A-1331852, leading to enhanced cell death. researchgate.net

In preclinical models of lung cancer with FGFR1 (Fibroblast Growth Factor Receptor 1) expression, the response to an FGFR inhibitor was enhanced when combined with dual BCL-XL and MCL-1 blockade (using A-1331852 and S63845). researchgate.net This suggests that for tumors driven by specific kinase alterations, targeting the primary oncogenic driver can prime the cells for apoptosis, which is then effectively triggered by BCL-XL inhibition.

Integration with Radiation Therapy Approaches

The integration of targeted agents like A-1331852 with radiation therapy is an area of active investigation. iu.edunih.gov The fundamental rationale for such combinations is that radiation-induced DNA damage can prime cancer cells for apoptosis, and an agent that lowers the apoptotic threshold, such as a BCL-XL inhibitor, could significantly enhance the therapeutic effect of radiation. Preclinical studies have demonstrated that the success of radiation can be improved by combination with various targeted therapies, though outcomes are highly dependent on the timing and the specific molecular pathway being inhibited. iu.edunih.gov While direct preclinical studies specifically combining A-1331852 with radiation are not extensively detailed in the reviewed literature, the known mechanism of A-1331852 makes it a rational candidate for investigation as a radiosensitizer.

Combination with Multi-Kinase Inhibitors (e.g., Regorafenib)

Regorafenib is an oral multi-kinase inhibitor that targets several pathways involved in tumor growth and angiogenesis, including VEGFR, PDGFR, KIT, and RAF. nih.govcancer-research-network.commedchemexpress.com By simultaneously blocking these pathways, regorafenib can induce cellular stress and inhibit proliferation. nih.gov The combination of such an agent with A-1331852 is a rational strategy currently being explored. The stress induced by the multi-kinase inhibitor could prime cancer cells for apoptosis, which would then be executed upon BCL-XL inhibition by A-1331852. Preclinical and clinical studies have shown that combining multi-kinase inhibitors with other agents can create synergistic effects and overcome resistance. nih.gov

A-1331852 in Overcoming Therapeutic Resistance in Preclinical Settings

A significant application of A-1331852 in preclinical research is its ability to overcome resistance to conventional chemotherapies and other targeted agents.

Fluorouracil Resistance: In colorectal cancer, resistance to the widely used chemotherapy agent fluorouracil (5-FU) has been linked to the upregulation of BCL-XL. nih.gov A study demonstrated that 5-FU-resistant colorectal cancer cells overexpressed BCL-XL and were significantly more sensitive to A-1331852 than the non-resistant parental cells. nih.gov Treatment with A-1331852 suppressed the growth of 5-FU-resistant xenograft tumors by inducing apoptosis, suggesting it may be an effective strategy for treating recurrent, chemoresistant colorectal cancer. nih.gov

Gemcitabine Resistance: In models of cholangiocarcinoma, resistance to gemcitabine was overcome by BCL-XL inhibition. researchgate.net In gemcitabine-resistant patient-derived organoids, treatment with A-1331852 was able to restore sensitivity to the chemotherapeutic agent and induce cell death. researchgate.net

Resistance to Targeted Agents: As detailed previously, A-1331852 overcomes the limited, non-cytotoxic effects of single-agent cetuximab in colorectal cancer. aacrjournals.org Furthermore, in models of T/NK-cell lymphoma that are inherently resistant to standard DNA-damaging agents, A-1331852 was able to consistently induce apoptosis. ashpublications.org It also showed synergy with the XPO1 inhibitor KPT-330, helping to overcome resistance to that agent by targeting a parallel survival mechanism. nih.gov

Mechanisms of Drug Resistance to A 1331852 and Bcl Xlt Inhibition

Identification of Intrinsic Resistance Determinants

Intrinsic resistance to BCL-XL inhibition is often predetermined by the existing molecular landscape of the cancer cells, which allows them to survive despite the targeted inhibition of BCL-XL. A primary mechanism of this innate resilience is the expression of other anti-apoptotic proteins from the BCL-2 family that can compensate for the loss of BCL-XL function.

Research has identified that solid tumors, in contrast to many hematological malignancies, often display limited single-agent activity from BCL-XL inhibitors due to the substantial expression of Myeloid Cell Leukemia 1 (MCL-1). High levels of MCL-1 are frequently associated with resistance to BCL-XL targeted therapy.

Furthermore, studies utilizing CRISPR screens to identify genes that confer resistance to BCL-XL and MCL-1 co-inhibition have pointed to the role of other, less-studied BCL-2 family members. Specifically, BCL-w and BFL-1 have been shown to promote intrinsic resistance. In resistant cell lines, the knockout of these proteins led to a significant loss of viability when treated with BH3 mimetics, highlighting their role in maintaining cell survival in the presence of BCL-XL inhibition. This suggests that the baseline expression levels of a panel of anti-apoptotic proteins can determine the inherent sensitivity or resistance of a tumor to A-1331852.

Table 1: Key Intrinsic Resistance Determinants to A-1331852

| Determinant | Mechanism of Action | Implication for Therapy |

| MCL-1 | Compensates for BCL-XL inhibition by sequestering pro-apoptotic proteins. | High baseline expression correlates with poor response to A-1331852 monotherapy. |

| BCL-w | Functions as a redundant anti-apoptotic protein, mitigating the effects of BCL-XL inhibition. | Contributes to intrinsic resistance, particularly in combination with other anti-apoptotic proteins. |

| BFL-1 | Another compensatory anti-apoptotic BCL-2 family member that can confer resistance. | Its expression can limit the efficacy of selective BCL-XL inhibitors. |

Characterization of Acquired Resistance Pathways to A-1331852

Acquired resistance emerges in tumor cells that were initially sensitive to A-1331852 following prolonged exposure to the drug. This form of resistance often involves dynamic changes in the expression of key survival proteins and the activation of signaling pathways that promote cell survival.

Adaptive Upregulation of Compensatory Anti-Apoptotic Proteins (e.g., MCL-1, BCL-2)

A common mechanism of acquired resistance to BCL-XL inhibitors is the adaptive upregulation of other anti-apoptotic BCL-2 family members, most notably MCL-1 and, in some contexts, BCL-2 itself. amanote.com This upregulation effectively rewires the cancer cells' survival signaling, reducing their dependence on BCL-XL and thereby diminishing the efficacy of A-1331852.

Studies have shown that in cancer cell lines that develop resistance to the BCL-2 inhibitor venetoclax (B612062), a similar phenomenon of MCL-1 and BCL-XL upregulation is observed. researchgate.net This reciprocal upregulation suggests a common escape mechanism for cancer cells under pressure from BH3 mimetics. By elevating the levels of MCL-1 or BCL-2, cancer cells can continue to sequester pro-apoptotic proteins, thus preventing the initiation of apoptosis despite the effective inhibition of BCL-XL by A-1331852. In some instances, long-term treatment with A-1331852 has been observed to enhance BCL-XL expression, potentially contributing to a feedback resistance mechanism. nih.gov

Role of Specific Signaling Pathways in Resistance Phenotypes (e.g., STAT3)

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway has been implicated in the development of resistance to various cancer therapies, including those that induce apoptosis. Constitutively active STAT3 can promote the transcription of several pro-survival genes, including members of the BCL-2 family.

Activation of the STAT3 pathway can lead to the upregulation of anti-apoptotic proteins such as MCL-1 and BCL-XL. nih.govacs.org This transcriptional upregulation provides a direct mechanism for cancer cells to counteract the pro-apoptotic pressure exerted by A-1331852. By increasing the cellular levels of these compensatory anti-apoptotic proteins, activated STAT3 can confer a resistant phenotype. Inhibition of STAT3 signaling has been shown to decrease the expression of BCL-XL and sensitize cancer cells to apoptosis. acs.org While direct studies linking STAT3 activation to acquired resistance specifically to A-1331852 are an area of ongoing research, the established role of STAT3 in regulating key compensatory proteins like MCL-1 and BCL-XL points to it as a significant pathway in mediating resistance to BCL-XL inhibition.

Table 2: Acquired Resistance Mechanisms to A-1331852

| Resistance Mechanism | Key Molecular Players | Downstream Effect |

| Adaptive Upregulation | MCL-1, BCL-2 | Increased sequestration of pro-apoptotic proteins, bypassing BCL-XL inhibition. |

| Signaling Pathway Activation | STAT3 | Transcriptional upregulation of anti-apoptotic proteins (e.g., MCL-1, BCL-XL). |

Translational Approaches to Circumvent Resistance to A-1331852

Given the well-defined mechanisms of resistance to A-1331852, several translational strategies are being explored to overcome or prevent the emergence of resistant tumors. The majority of these approaches focus on combination therapies that simultaneously target BCL-XL and the key resistance pathways.

Co-inhibition of BCL-XL and MCL-1 has emerged as a particularly promising strategy. biorxiv.org The combination of A-1331852 with a selective MCL-1 inhibitor, such as S63845, has demonstrated synergistic cytotoxicity in various cancer cell lines, including those that are resistant to single-agent treatment. biorxiv.orgnih.gov This dual targeting approach effectively eliminates the primary escape route for cancer cells, leading to more profound and durable apoptotic responses. In preclinical models of castration-resistant prostate cancer, the combination of A-1331852 and S63845 showed increased antitumor activity compared to combinations targeting MCL-1 and BCL-2. aacrjournals.org

Similarly, combining A-1331852 with the BCL-2 selective inhibitor venetoclax can recapitulate the effects of broader-spectrum BH3 mimetics and has shown efficacy in certain cancer models. medchemexpress.com In some acute myeloid leukemia (AML) models, combining a BCL-XL inhibitor with FTY720, a compound that activates the PP2A-B56α heterocomplex, has shown synergistic effects.

The rationale for these combination therapies is to preemptively or reactively target the compensatory mechanisms that lead to resistance. By simultaneously inhibiting both BCL-XL and its key resistance mediators like MCL-1, it is possible to induce a more comprehensive and sustained anti-tumor response.

Table 3: Investigational Combination Therapies to Overcome A-1331852 Resistance

| Combination Strategy | Rationale | Preclinical Evidence |

| A-1331852 + MCL-1 Inhibitor (e.g., S63845) | Simultaneously blocks the primary target (BCL-XL) and the key resistance mediator (MCL-1). | Synergistic cytotoxicity in cervical and prostate cancer cell lines. biorxiv.orgnih.govaacrjournals.org |

| A-1331852 + BCL-2 Inhibitor (e.g., Venetoclax) | Broadens the inhibition of anti-apoptotic proteins. | Recapitulates the efficacy of dual BCL-2/BCL-XL inhibitors in some SCLC xenograft models. medchemexpress.com |

| A-1331852 + Other Targeted Agents (e.g., FTY720) | Targets alternative survival pathways that contribute to resistance. | Synergistic effects in specific AML models with high BCL-XL expression. |

Compound Names Mentioned in the Article

A 1331852 As a Fundamental Research Tool in Apoptosis and Cancer Biology

Dissecting the Functional Dependencies of BCL-2 Family Proteins In Vivo

Research utilizing A-1331852 has been instrumental in clarifying the specific contributions of BCL-XL to cell survival in various contexts, particularly in cancer. By selectively inhibiting BCL-XL, researchers can determine if a particular cell type or tumor is dependent on this specific anti-apoptotic protein for its survival. tocris.commedchemexpress.com

Studies in diffuse large B-cell lymphoma (DLBCL) cell lines, for instance, have shown that while some lines are dependent on BCL-2 or MCL-1, others exhibit a marked and specific dependency on BCL-XL for survival. haematologica.org Treatment with A-1331852 in these BCL-XL-dependent lines led to the displacement of BAX and BAK from BCL-XL, inducing apoptosis independently of BIM. haematologica.org This highlights how A-1331852 allows for the dissection of these specific protein interactions and their functional consequences in vivo and in vitro. haematologica.org

A-1331852 has also been used in xenograft models to demonstrate the in vivo efficacy of BCL-XL inhibition. tocris.comrndsystems.comnih.govashpublications.org For example, it has shown antitumor effects in xenograft models of breast cancer, lung cancer, and EBV-associated T- and natural killer cell lymphoma. tocris.comrndsystems.comashpublications.org In a xenotransplant mouse model of extranodal NK-/T-cell lymphoma (ENKTL), A-1331852 treatment markedly delayed tumor expansion, indicating a primary survival dependency on BCL-XL in these models. ashpublications.org

Contributions to Investigative Toxicology: Differentiating On-Target Toxicities of Pan-BCL-2 Inhibitors

The development and use of pan-BCL-2 inhibitors, which target multiple anti-apoptotic BCL-2 family proteins like BCL-2 and BCL-XL, have faced challenges due to on-target toxicities, notably thrombocytopenia caused by BCL-XL inhibition in platelets. nih.govexplorationpub.com A-1331852, as a selective BCL-XL inhibitor, has played a crucial role in investigative toxicology by helping to differentiate the specific toxicities associated with inhibiting individual BCL-2 family members. tocris.comspandidos-publications.comuni.lu

For instance, studies using A-1331852 have demonstrated that the neutropenia observed with the pan-BCL-2 inhibitor navitoclax (B1683852) (ABT-263) was primarily driven by BCL-2 inhibition rather than BCL-XL inhibition. nih.gov This distinction is vital for understanding the safety profiles of BCL-2 family inhibitors and for designing therapeutic strategies that maximize efficacy while minimizing toxicity. By using selective inhibitors like A-1331852, researchers can attribute specific adverse effects to the inhibition of particular anti-apoptotic proteins. nih.govexplorationpub.com

Facilitating the Development of Next-Generation BCL-XL Targeted Agents, including PROTACs

A-1331852's success as a potent and selective BCL-XL inhibitor has paved the way for the development of next-generation BCL-XL targeted agents. researchgate.netnih.gov Its well-characterized activity and selectivity profile make it an ideal starting point or a benchmark for the design and evaluation of novel compounds.

One significant area where A-1331852 has been influential is in the development of Proteolysis Targeting Chimeras (PROTACs) that target BCL-XL. medchemexpress.comspandidos-publications.comexplorationpub.com PROTACs offer a different mechanism of action compared to traditional inhibitors; they induce the degradation of the target protein rather than simply blocking its function. explorationpub.com Given the on-target platelet toxicity associated with BCL-XL inhibition, PROTACs designed to selectively degrade BCL-XL in cancer cells while sparing platelets represent a promising approach to improve the therapeutic window. nih.govexplorationpub.com

A-1331852, or its structural features, have likely informed the design of BCL-XL-targeting PROTACs by providing a high-affinity ligand for the BCL-XL protein, which is a key component of the PROTAC molecule. explorationpub.comresearchgate.net Research in this area has shown that BCL-XL PROTAC degraders can be more potent in killing cancer cells than parent compounds like ABT-263 and can achieve tissue selectivity by recruiting E3 ligases that are poorly expressed in platelets. nih.gov This highlights the foundational role of well-characterized inhibitors like A-1331852 in advancing the development of novel therapeutic modalities.

Future Research Trajectories and Translational Implications for Bcl Xlt Inhibition

Biomarker Discovery and Validation for Patient Stratification and Response Prediction to A-1331852

Identifying biomarkers is crucial for predicting which patients are most likely to respond to A-1331852 and for stratifying patient populations for clinical trials. Research in biomarker discovery often utilizes "omics" data and machine learning approaches to analyze complex biological relationships. syntekabio.comuni.lunih.gov For instance, studies in chronic myeloid leukemia (CML) have evaluated BCL-XL mRNA expression as a potential diagnostic biomarker, finding that high BCL-XL expression was associated with treatment failure and lower rates of molecular response in patients treated with imatinib. researchgate.net CIP2A has also been identified as a predictive biomarker for disease progression in CML, and high CIP2A levels correlate with an anti-apoptotic phenotype that can be overcome by targeting BCL-XL. researchgate.net This suggests that a clinical diagnostic toolkit combining CIP2A and BCL-XL biomarkers could potentially stratify CML patients based on their risk of disease progression and likelihood of achieving treatment-free remission. researchgate.netresearchgate.net

Expansion of Therapeutic Applications Beyond Oncological Indications (e.g., Senolytic Effects in Age-Related Pathologies)

Beyond its primary focus in oncology, A-1331852 is being investigated for its senolytic properties – the ability to selectively induce apoptosis in senescent cells. sciencedaily.combiomolther.orgnih.govbmbreports.org Senescent cells accumulate with age and at sites of various chronic conditions, contributing to frailty and age-related diseases such as diabetes, pulmonary diseases, vascular disease, and osteoarthritis. sciencedaily.com Preclinical studies using human cell cultures have shown that A-1331852 can clear senescent cells in vitro. sciencedaily.combiomolther.org For example, it has been shown to induce apoptosis in irradiation-induced senescent human umbilical vein endothelial cells (HUVECs) and IMR-90 fibroblasts. biomolther.orgbmbreports.org A-1331852 has also demonstrated the ability to reduce liver fibrosis by depleting senescent cholangiocytes in a mouse model. bmbreports.org These findings suggest a potential for A-1331852 and other BCL-XL inhibitors as senotherapeutic agents to alleviate age-related dysfunction and diseases. nih.gov

Advanced Preclinical Modeling for A-1331852 Evaluation (e.g., Patient-Derived Xenografts, Organoids, Zebrafish Xenograft Models)

Advanced preclinical models are essential for evaluating the efficacy and mechanisms of action of A-1331852 and for predicting clinical responses. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into immunodeficient mice, are increasingly used as they better replicate the complexity and heterogeneity of human cancers compared to traditional cell line models. frontiersin.orgcriver.com Organoids, three-dimensional cultures derived from patient tumors, also preserve the original tissue's structure and cellular diversity, making them valuable for studying tumor biology and drug response. frontiersin.orgcriver.com Studies using PDX-derived organoids (PDXOs) have shown that selective BCL-XL inhibition with A-1331852 can potentiate the therapeutic effect of other agents, such as cetuximab in colorectal cancer models. aacrjournals.org Zebrafish xenograft models, particularly using larval zebrafish, offer advantages in terms of speed, cost-effectiveness, and suitability for high-throughput screening and in vivo imaging of tumor behavior and drug response. frontiersin.orgnih.govresearchgate.net Zebrafish xenografts have been used to test the drug sensitivity of patient-derived cells and have shown concordance with results from mouse PDX and organoid models. nih.gov A-1331852 has been evaluated in zebrafish xenograft models, demonstrating its ability to reduce tumor area and inhibit metastasis. researchgate.net

Refinement of Combination Regimens and Therapeutic Sequencing for Optimized Clinical Outcomes

Optimizing the use of A-1331852 in combination therapies and determining the optimal therapeutic sequencing are key areas of future research. Preclinical studies have explored combinations of A-1331852 with other therapeutic agents to enhance anti-tumor effects. For example, A-1331852 has been shown to enhance the antitumor effects of docetaxel (B913) and venetoclax (B612062) in xenograft models of breast and lung cancer. tocris.com In models of Epstein-Barr virus-associated T/NK-cell lymphoma, combining A-1331852 with an MCL-1 inhibitor demonstrated potent induction of apoptosis, suggesting a critical role for both BCL-XL and MCL-1 in sustaining these cells. ashpublications.org In colorectal cancer models, dual inhibition of EGFR and BCL-XL with cetuximab and A-1331852 triggered massive caspase activation, highlighting a synthetic lethal interaction. aacrjournals.org Combining A-1331852 with agents targeting other survival pathways, such as PDE3A modulators in sarcoma models, has also shown synergistic effects and tumor regression. researchgate.net These findings underscore the potential for A-1331852 in combination regimens to overcome resistance and improve outcomes in various cancer types.

Strategies for Mitigating On-Target Adverse Effects Associated with BCL-XLT Inhibition (e.g., Thrombocytopenia)

A significant challenge associated with systemic BCL-XL inhibition is on-target thrombocytopenia, as platelets depend on BCL-XL for survival. nih.govexplorationpub.com While this effect was a dose-limiting toxicity for earlier inhibitors like navitoclax (B1683852), strategies are being developed to mitigate it for more selective inhibitors like A-1331852. nih.govexplorationpub.com One approach involves the design of proteolysis targeting chimeras (PROTACs) that can selectively degrade BCL-XL in cancer cells while sparing platelets by hijacking E3 ligases that are poorly expressed in platelets. explorationpub.com Another strategy involves careful selection of combination partners and therapeutic sequencing to potentially allow for lower doses of the BCL-XL inhibitor while maintaining efficacy. explorationpub.com For instance, combining BCL-XL inhibitors with chemotherapy or targeted therapies at reduced doses might manage platelet toxicity. explorationpub.com Further research into alternative delivery methods or formulations could also contribute to minimizing systemic exposure to platelets.

Compound Information

| Compound Name | PubChem CID |

| A-1331852 | 71565985 |

Data Tables

While detailed quantitative data tables were not consistently available across the search results for direct extraction and presentation, the following summarizes key findings related to A-1331852's activity and combinations, indicating areas where such data exists in the cited literature:

| Study Context | A-1331852 Activity/Effect | Combination Partner (if applicable) | Key Finding/Outcome | Citation |

| In vitro (Molt-4 acute lymphoblastic leukemia cells) | Inhibits cell growth (EC50 = 6 nM) | N/A | Potent inhibition of BCL-XL-dependent cell growth. | tocris.com |

| Xenograft models (breast and lung cancer) | Enhances antitumor effects | Docetaxel, Venetoclax | Improved efficacy compared to single agents. | tocris.com |

| In vitro (senescent human cell cultures - preadipocytes, HUVECs, IMR90) | Cleared senescent cells | N/A | Demonstrates senolytic activity. | sciencedaily.combiomolther.org |

| Xenograft models (EBV-associated T- and NK-cell lymphoma) | Induces apoptosis, delayed tumor expansion | N/A | Efficacy in this lymphoma subtype. | tocris.comashpublications.org |

| In vitro (Epstein-Barr virus-associated T/NK-cell lymphoma cell lines) | Induced substantial cell death | S63845 (MCL-1 inhibitor) | Combined treatment was the most potent inducer of apoptosis, indicating co-dependency on BCL-XL and MCL-1. | ashpublications.org |

| In vitro (fluorouracil-resistant colorectal cancer cells) | Suppressed proliferation and induced apoptosis (more potent in resistant cells) | N/A | Suggests overcoming chemoresistance. | spandidos-publications.com |

| Xenograft models (fluorouracil-resistant colorectal cancer cells) | Suppressed tumor growth by inducing apoptosis | N/A | Confirms in vivo efficacy against resistant tumors. | spandidos-publications.com |

| In vitro and PDXOs (metastatic colorectal cancer with EGFR blockade resistance) | Modestly induced caspase 3/7 activation as monotherapy; triggered massive activation in combo | Cetuximab | Synthetic lethal interaction, overcoming resistance to cetuximab. | aacrjournals.org |

| Zebrafish xenograft models | Reduced tumor area, inhibited metastasis | N/A (also combined with irradiation) | Demonstrates in vivo efficacy and anti-metastatic potential. | researchgate.net |

| In vitro (primary CML CD34+ stem cells with high CIP2A) | Triggered apoptosis at low nM concentrations | TKIs (sequential exposure) | Overcomes antiapoptotic phenotype associated with high CIP2A and TKI resistance. | researchgate.net |

| Preclinical models (sarcoma) | Synergized with PDE3A modulators, induced tumor regression in PDX model | PDE3A modulators | Potential in combination for sarcoma treatment. | researchgate.net |

Q & A

Q. How can researchers experimentally validate the selectivity of A-1331852 for BCL-XL over other anti-apoptotic proteins like BCL-2 or MCL-1?

Methodological Answer: Use competitive binding assays (e.g., fluorescence polarization or surface plasmon resonance) to measure Ki values against BCL-XL, BCL-2, BCL-W, and MCL-1. Validate cellular selectivity by comparing apoptosis induction in cell lines dependent on BCL-XL versus those dependent on other anti-apoptotic proteins. For example, A-1331852 exhibits a Ki < 0.01 nM for BCL-XL but 4–142 nM for BCL-2/MCL-1, confirmed via dose-response curves in leukemia models .

Q. What experimental controls are essential when assessing A-1331852’s dose-dependent effects on apoptosis in vitro?

Methodological Answer: Include vehicle controls (e.g., DMSO), positive controls (e.g., staurosporine for apoptosis induction), and negative controls (untreated cells). Use time-course experiments to distinguish early vs. late apoptotic markers (e.g., Annexin V/PS exposure at 1, 4, and 7 hours) and ensure consistency in cell viability assays (e.g., trypan blue exclusion). Dose-response curves should span 0–10 nM, as higher concentrations may induce off-target effects .

Q. How should researchers optimize in vitro conditions for A-1331852 to minimize solvent-related cytotoxicity?

Methodological Answer: Prepare stock solutions in high-purity DMSO at concentrations ≤10 mM, ensuring final solvent concentrations ≤0.1% in cell culture. Pre-test solvent toxicity using viability assays. Store working aliquots at -80°C for ≤1 month to prevent degradation. Include solvent-only controls in all experiments to isolate compound-specific effects .

Advanced Research Questions

Q. How can contradictory results between A-1331852’s pro-apoptotic effects in solid tumors versus its suppression of erythropoiesis in bone marrow models be reconciled?

Methodological Answer: Perform tissue-specific BCL-XL dependency profiling using RNAi or CRISPR-Cas9 knockdowns. Compare apoptotic thresholds via BH3 profiling in tumor vs. hematopoietic cells. Use pharmacokinetic modeling to assess whether differential drug exposure explains tissue-specific outcomes. For example, bone marrow toxicity may arise from higher BCL-XL dependence in erythroid progenitors, requiring dose titration or combination therapies .

Q. What strategies can mitigate A-1331852-induced thrombocytopenia in preclinical models while preserving antitumor efficacy?

Methodological Answer: Co-administer thrombopoietin receptor agonists (e.g., romiplostim) or use intermittent dosing schedules to allow platelet recovery. Test BCL-XL/BCL-2 dual inhibitors (e.g., navitoclax) in parallel to evaluate whether balanced targeting reduces toxicity. Validate platelet counts via flow cytometry (CD41/CD61 markers) and correlate with tumor regression metrics in xenograft models .

Q. How do researchers address discrepancies in A-1331852’s efficacy across species (e.g., human vs. murine models)?

Methodological Answer: Perform cross-species structural comparisons of BCL-XL using homology modeling and molecular dynamics simulations. Validate binding affinities via isothermal titration calorimetry (ITC) for human vs. murine BCL-XL. Use patient-derived xenografts (PDXs) or humanized mouse models to bridge translational gaps .

Q. What computational approaches predict resistance mutations in BCL-XL that could diminish A-1331852’s efficacy?

Methodological Answer: Employ saturation mutagenesis screens combined with deep sequencing to identify resistance-conferring mutations. Use molecular docking (e.g., AutoDock Vina) to simulate how mutations (e.g., F105L or G138A) alter A-1331852’s binding pocket. Validate predictions with recombinant BCL-XL proteins and cellular IC50 assays .

Methodological Guidance for Data Analysis

Q. How should time-resolved apoptosis data (e.g., PS exposure) be statistically analyzed to account for dose-time interactions?

Methodological Answer: Apply mixed-effects models or two-way ANOVA with dose and time as fixed factors. Use post-hoc tests (e.g., Tukey’s HSD) to compare individual time points. Normalize data to vehicle controls and report fold changes. For example, PS-positive rates at 10 nM A-1331852 decreased by 50% at 7 hours vs. 1 hour (p<0.05) in leukemia cells .

Q. What bioinformatics tools are recommended for integrating A-1331852’s transcriptomic and proteomic data in apoptosis studies?

Methodological Answer: Use Gene Set Enrichment Analysis (GSEA) to identify pathways enriched in RNA-seq data (e.g., apoptotic signaling, mitochondrial dysfunction). Combine with STRING-DB for protein-protein interaction networks. Validate hits via qPCR or western blotting for key markers like BIM, PUMA, or cleaved caspase-3 .

Experimental Design Tables

Q. Table 1. Key Parameters for Dose-Response Experiments with A-1331852

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.